3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a class of heterocyclic molecules with a fused thiophene-pyrimidinone core. Key structural features include a p-tolyl group at position 3 and a 3-(trifluoromethyl)benzylthio moiety at position 2. The trifluoromethyl group contributes to lipophilicity and metabolic resistance, while the p-tolyl substituent may influence steric and electronic properties.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2OS2/c1-13-5-7-16(8-6-13)26-19(27)18-17(9-10-28-18)25-20(26)29-12-14-3-2-4-15(11-14)21(22,23)24/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXYSAYUZKUQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the p-Tolyl Group: This step may involve a Friedel-Crafts alkylation reaction using p-tolyl chloride and a suitable catalyst.
Attachment of the Trifluoromethylbenzylthio Group: This can be accomplished through a nucleophilic substitution reaction using 3-(trifluoromethyl)benzyl chloride and a thiol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents may be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thienopyrimidines are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be investigated for its activity against specific biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties could be leveraged for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, thienopyrimidines may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the trifluoromethyl group may enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a detailed comparison with 3-(3-hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1b), a structurally related compound from the evidence .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula; precise data unavailable in evidence.
Key Differences and Implications:
Substituent Effects on Lipophilicity :
- The target compound’s CF₃ and p-tolyl groups enhance lipophilicity (higher logP vs. 1b), likely improving membrane permeability but reducing aqueous solubility.
- Compound 1b’s hydroxyl groups increase polarity and hydrogen-bonding capacity, favoring solubility and target binding in hydrophilic environments .
Electronic and Steric Modulation :
- The thioether in the target compound may stabilize the molecule via sulfur’s electron-rich nature, whereas 1b’s hydroxyl groups could participate in redox reactions or metabolic conjugation.
Biological Activity :
- While 1b’s bioactivity is unstated, hydroxylated analogs are often explored for antioxidant or anti-inflammatory roles. The target’s CF₃ group may confer resistance to oxidative metabolism, extending half-life .
Synthetic Accessibility :
- Compound 1b was synthesized using BF₃·SMe₂ (Method B) with 82% yield, suggesting efficient protocols for hydroxylated derivatives. The target’s synthesis route is unspecified but may require specialized reagents for CF₃ incorporation.
Biological Activity
The compound 3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thioketones with substituted pyrimidines. The trifluoromethyl group, along with the thioether linkage, plays a crucial role in enhancing the biological activity of the compound.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. In a study involving A549 xenograft mice models, related compounds demonstrated marked inhibition of tumor growth without notable toxicity .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes:
- Carboxylesterase (CaE) : Molecular docking studies suggest that the compound may act as a reversible inhibitor of CaE. The presence of the trifluoromethyl group enhances its binding affinity to the enzyme's active site .
- Cholinesterases : Similar compounds have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Compounds with similar frameworks have been evaluated using the ABTS assay, demonstrating effective radical-scavenging abilities comparable to standard antioxidants like Trolox .
Case Studies
- In Vivo Studies : In vivo experiments using A549 xenograft models revealed that derivatives of this compound significantly inhibited tumor growth with minimal side effects. This highlights its potential as a therapeutic agent in cancer treatment.
- Molecular Docking Studies : Computational studies have elucidated the binding interactions between the compound and target enzymes, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
